N-(3-Amino-4-fluorophenyl)isonicotinamide
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Overview
Description
N-(3-Amino-4-fluorophenyl)isonicotinamide is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and an isonicotinamide moiety, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-fluorophenyl)isonicotinamide typically involves the coupling of 3-amino-4-fluoroaniline with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-fluorophenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-fluorophenyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isonicotinamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)isonicotinamide
- N-(3-Amino-4-bromophenyl)isonicotinamide
- N-(3-Amino-4-methylphenyl)isonicotinamide
Uniqueness
N-(3-Amino-4-fluorophenyl)isonicotinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOWZHBDQQJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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